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Compound of Interest

Compound Name:
2-(3,4-Dimethoxy-benzyl)-

piperidine

CAS No.: 102458-70-8

Cat. No.: B1622724 Get Quote

Structural Analysis & Numbering
Before interpreting spectra, the carbon skeleton must be explicitly numbered to ensure

accurate assignment.[1][2]

Piperidine Ring: Nitrogen is position 1.[1][2] The chiral center attached to the benzyl group is

position 2.[2] The ring continues 3, 4, 5, to 6.[1][2]

Benzyl Linker: The methylene bridge is labeled

.[2]

Aromatic Ring: The ipso-carbon is 1'.[2] The methoxy groups are at 3' and 4'.[2][3]

Stereochemistry: The data below typically applies to the racemate (free base) in CDCl

.

Experimental Protocol: Sample Preparation
To obtain high-resolution data comparable to the values below, follow this self-validating

protocol:
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Solvent Selection: Use Chloroform-d (CDCl

, 99.8% D) with 0.03% v/v TMS.[1][2]

Rationale: The free base is highly soluble in CDCl

.[2] The amine proton (NH) is exchangeable; avoid protic solvents (MeOH-d

) if observation of the NH coupling is required.[1][2]

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

Causality: Higher concentrations may cause line broadening of the NH signal due to

intermolecular hydrogen bonding.[2]

Acquisition:

1H: Minimum 16 scans, relaxation delay (d1)

2.0s to ensure accurate integration of aromatic protons.

13C: Minimum 512 scans, proton-decoupled.

1H NMR Spectral Data (400 MHz, CDCl )
The proton spectrum is characterized by three distinct regions: the electron-rich aromatic zone

(veratryl pattern), the sharp methoxy singlets, and the aliphatic piperidine envelope.[1][2]

Data Summary Table
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Position
Shift (

, ppm)
Multiplicity Integral

Assignment
Logic

Ar-H (2', 5', 6') 6.65 – 6.82 Multiplet (m) 3H

Typical ABX

system of 1,2,4-

substituted

benzene.[1][2]

OCH 3.86, 3.84 Singlets (s) 6H

Distinctive

intense singlets;

3'-OMe and 4'-

OMe often

overlap.[1][2]

H-6 (eq) 3.05
Broad Doublet

(d)
1H

Deshielded by

Nitrogen;

equatorial proton

is downfield of

axial.[1][2]

H-2 (ax) 2.60 – 2.75 Multiplet (m) 1H

Chiral center;

overlaps with

benzylic protons.

[1][2]

H-

(Benzylic)
2.55 – 2.70 Multiplet (m) 2H

Diastereotopic

protons; often

complex

coupling.[1][2]

H-6 (ax) 2.58
Triplet of

Doublets
1H

Axial proton

adjacent to

Nitrogen

(shielded relative

to H-6eq).[1][2]

NH 1.8 – 2.2 Broad (br s) 1H Variable;

chemical shift

depends on

concentration/H
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O.

H-3, 4, 5 1.20 – 1.80 Multiplets (m) 6H

Piperidine

"envelope"; H-

3/H-5 equatorial

protons are

downfield.[1][2]

Diagnostic Analysis[1][2]
The Veratryl Region (6.6–6.8 ppm): Unlike a simple phenyl group (which shows H-

ortho/meta/para), the 3,4-dimethoxy substitution collapses the aromatic signals into a narrow

range.[1][2] You will typically see a doublet (J

8 Hz) for H-5' and a tight cluster for H-2'/H-6'.[1][2]

The "Piperidine Fingerprint": The signal for H-6eq (~3.05 ppm) is often the most isolated

aliphatic resonance, appearing as a broad doublet due to Geminal (J

12 Hz) and Vicinal (J

4 Hz) coupling.[1][2]

13C NMR Spectral Data (100 MHz, CDCl )
The carbon spectrum provides the definitive confirmation of the substitution pattern.[1][2]

Data Summary Table
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Position
Shift (

, ppm)
Type Assignment Logic

C-3', C-4' 148.9, 147.4 Quaternary (C)

Oxygen-substituted

aromatic carbons

(deshielded).[1][2]

C-1' 132.5 Quaternary (C)
Ipso-carbon attached

to the alkyl chain.[1][2]

C-6' 120.5 Methine (CH)
Aromatic CH adjacent

to alkyl group.[1][2]

C-2', C-5' 112.0, 111.2 Methine (CH)

Aromatic CH adjacent

to methoxy groups.[1]

[2]

C-2 59.8 Methine (CH)

Chiral center;

deshielded by

Nitrogen.[1][2]

OCH 55.9, 55.8
Methyl (CH

)

Intense signals

corresponding to

methoxy groups.[1][2]

C-6 46.8
Methylene (CH

)

Carbon adjacent to

Nitrogen

(unsubstituted side).

[1][2]

C- 42.5
Methylene (CH

)

Benzylic carbon

connecting ring to

piperidine.

C-3, 4, 5 32.5, 26.2, 24.8
Methylene (CH

)

Remaining piperidine

ring carbons (C3 >

C4/C5).[1][2]

Structural Elucidation Workflow
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The following diagram illustrates the logical flow for assigning the structure using standard 2D

NMR techniques.

Sample: 2-(3,4-dimethoxybenzyl)piperidine
Solvent: CDCl3

1H NMR Spectrum

Aromatic Region
(6.6 - 6.8 ppm)

Methoxy Region
(3.8 ppm Singlets)

Aliphatic Region
(1.2 - 3.1 ppm)

COSY Experiment
(H-H Connectivity)

Confirm ABX System

HMBC Experiment
(Long Range C-H)

Link Ar-H to C-alphaLink OMe to C3'/C4' Trace H2 -> H3 -> H4

HSQC Experiment
(C-H Correlation)

Assign C2/C6

Confirmed Structure

Click to download full resolution via product page

Figure 1: Logic flow for the structural assignment of 2-substituted piperidines using 1D and 2D

NMR modalities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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